

A Comparative Analysis of 3'-Methoxypropiophenone Using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *3'-Methoxypropiophenone*

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For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ^1H and ^{13}C NMR spectra of **3'-Methoxypropiophenone** against structurally related alternatives, offering a clear benchmark for spectral interpretation.

Comparative Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The position of the methoxy (-OCH₃) or methyl (-CH₃) group on the aromatic ring significantly influences the spectral data of propiophenone derivatives. The following tables summarize the ^1H and ^{13}C NMR data for **3'-Methoxypropiophenone** and three common alternatives: Propiophenone, 4'-Methoxypropiophenone, and 3'-Methylpropiophenone. All data is referenced to Tetramethylsilane (TMS) at 0.00 ppm and was recorded in deuterated chloroform (CDCl₃).

Table 1: Comparison of ^1H NMR Data (CDCl₃)

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3'-				
Methoxypropioph enone	-CH ₃ (ethyl)	1.23	Triplet (t)	7.3
-CH ₂ - (ethyl)	3.00	Quartet (q)	7.3	
-OCH ₃	3.86	Singlet (s)	-	
H-4'	7.10	Doublet of Doublets (dd)	J = 7.9, 2.4	
H-5'	7.37	Triplet (t)	7.9	
H-2'	7.50	Triplet (t)	2.4	
H-6'	7.54	Doublet (d)	7.9	
Propiophenone	-CH ₃ (ethyl)	1.22	Triplet (t)	7.3
-CH ₂ - (ethyl)	3.01	Quartet (q)	7.3	
H-3', H-5'	7.46	Triplet (t)	7.7	
H-4'	7.56	Triplet (t)	7.4	
H-2', H-6'	7.96	Doublet (d)	8.4	
4'-				
Methoxypropioph enone	-CH ₃ (ethyl)	1.20	Triplet (t)	7.2
-CH ₂ - (ethyl)	2.96	Quartet (q)	7.2	
-OCH ₃	3.87	Singlet (s)	-	
H-3', H-5'	6.93	Doublet (d)	8.9	
H-2', H-6'	7.94	Doublet (d)	8.9	

3'-				
Methylpropiophenone	-CH ₃ (ethyl)	1.22	Triplet (t)	7.3
-CH ₃ (ring)	2.41	Singlet (s)	-	
-CH ₂ - (ethyl)	2.98	Quartet (q)	7.3	
H-4', H-5'	7.34	Multiplet (m)	-	
H-2', H-6'	7.76	Multiplet (m)	-	

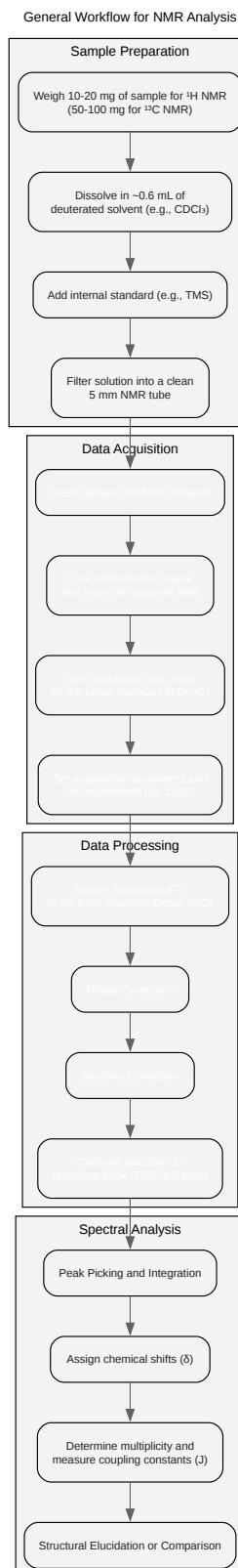
Table 2: Comparison of ¹³C NMR Data (CDCl₃)

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3'-Methoxypropiophenone	-CH ₃ (ethyl)	8.2
-CH ₂ - (ethyl)	31.8	
-OCH ₃	55.4	
C-4'	112.5	
C-2'	119.5	
C-6'	121.1	
C-5'	129.6	
C-1'	138.4	
C-3'	159.9	
C=O	200.4	
Propiophenone	-CH ₃ (ethyl)	8.6
-CH ₂ - (ethyl)	31.8	
C-2', C-6'	128.1	
C-3', C-5'	128.7	
C-4'	133.0	
C-1'	137.1	
C=O	200.8	
4'-Methoxypropiophenone	-CH ₃ (ethyl)	8.6
-CH ₂ - (ethyl)	31.2	
-OCH ₃	55.4	
C-3', C-5'	113.7	
C-1'	130.1	
C-2', C-6'	130.5	

C-4'	163.5	
C=O	199.2	
3'-Methylpropiophenone	-CH ₃ (ethyl)	8.6
-CH ₃ (ring)	21.4	
-CH ₂ - (ethyl)	31.9	
C-6'	125.4	
C-5'	128.5	
C-2'	128.7	
C-4'	133.8	
C-1'	137.2	
C-3'	138.4	
C=O	201.1	

Experimental Workflow and Protocols

A standardized workflow is critical for obtaining high-quality, reproducible NMR data. The following diagram illustrates the key stages of the NMR analysis process, from sample handling to final data interpretation.



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